molecular formula C23H22F3N5O2S B11519338 2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B11519338
M. Wt: 489.5 g/mol
InChI Key: NYLZMTPDSJIYCM-UHFFFAOYSA-N
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Description

2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is notable for its unique structural features, which include a triazinoindole core, a propyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is added via thiolation reactions.

    Coupling with the Trifluoromethoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trifluoromethoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole, which are known for their antifungal properties.

    Indole Derivatives: Compounds with the indole core, such as tryptophan and serotonin, which play crucial roles in biological systems.

    Sulfanyl Compounds: Compounds containing the sulfanyl group, such as thiols and thioethers, which are important in various chemical and biological processes.

Uniqueness

2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its triazinoindole core, propyl group, and trifluoromethoxyphenyl group make it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H22F3N5O2S

Molecular Weight

489.5 g/mol

IUPAC Name

2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide

InChI

InChI=1S/C23H22F3N5O2S/c1-3-13-31-17-8-6-5-7-16(17)19-20(31)28-22(30-29-19)34-18(4-2)21(32)27-14-9-11-15(12-10-14)33-23(24,25)26/h5-12,18H,3-4,13H2,1-2H3,(H,27,32)

InChI Key

NYLZMTPDSJIYCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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